

ST034307: A Novel Analgesic Candidate That Circumvents Opioid-Induced Tolerance

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Compound of Interest		
Compound Name:	ST034307	
Cat. No.:	B10775859	Get Quote

A comparative analysis of the selective adenylyl cyclase 1 inhibitor, **ST034307**, and traditional opioids reveals a distinct advantage in mitigating the development of analgesic tolerance, a significant drawback of long-term opioid therapy. Experimental evidence in preclinical models demonstrates that **ST034307** maintains its analgesic efficacy with chronic administration, a stark contrast to the diminishing effects observed with opioids like morphine.

ST034307 is a selective small molecule inhibitor of adenylyl cyclase type 1 (AC1), an enzyme pivotal in the cyclic AMP (cAMP) signaling cascade.[1][2][3][4][5][6] This mechanism of action is fundamentally different from that of opioids, which primarily act as agonists at the μ-opioid receptor (MOR).[3][7] While acute MOR activation leads to the inhibition of adenylyl cyclase and subsequent analgesia, chronic opioid exposure triggers a compensatory upregulation of the cAMP pathway, a phenomenon known as heterologous sensitization.[1][8][9][10] This neuroadaptive response is a key contributor to the development of opioid tolerance. **ST034307**, by directly inhibiting AC1, appears to prevent this critical step in the tolerance cascade.[1][5]

Comparative Analgesic Efficacy and Tolerance Profile

Preclinical studies in mouse models of inflammatory and visceral pain have demonstrated that **ST034307** produces significant analgesic effects.[2][11][12] Crucially, these studies also reveal that repeated administration of **ST034307** does not lead to a reduction in its analgesic potency, indicating a lack of tolerance development.[2][4][11] Furthermore, no cross-tolerance with morphine has been observed.[2]



In contrast, morphine, a archetypal opioid, exhibits a well-documented decline in analgesic efficacy following chronic administration in the same preclinical models.[2][11]

Quantitative Comparison of Analgesic Effects and Tolerance

The following tables summarize the quantitative data from preclinical studies, comparing the analgesic effects and the development of tolerance for **ST034307** and morphine.

Compound	Pain Model	Dose	Analgesic Effect (% Reduction in Pain Behavior)	Reference
ST034307	Formalin- Induced Inflammatory Pain (Phase II)	10 mg/kg (s.c.)	~50%	[12]
ST034307	Acid-Induced Visceral Pain (Writhing)	10 mg/kg (s.c.)	~60%	[2][11]
Morphine	Formalin- Induced Inflammatory Pain (Phase II)	10 mg/kg (s.c.)	~80%	[12]
Morphine	Acid-Induced Visceral Pain (Writhing)	3 mg/kg (s.c.)	~90%	[2][11]

Table 1: Acute Analgesic Efficacy of **ST034307** and Morphine in Mouse Pain Models.



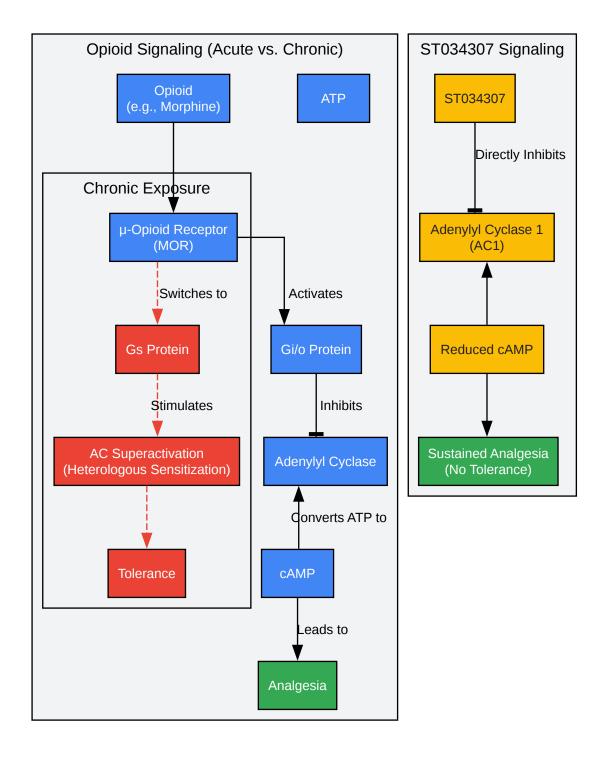
Compound	Dosing Regimen	Pain Model	Change in Analgesic Efficacy over Time	Reference
ST034307	30 mg/kg/day (s.c.) for 8 days	Acid-Induced Writhing	No significant change in efficacy	[2][11]
Morphine	100 mg/kg/day (s.c.) for 8 days	Acid-Induced Writhing	Significant decrease in efficacy (tolerance)	[2][11]

Table 2: Comparison of Tolerance Development with Chronic Administration of **ST034307** and Morphine.

Signaling Pathways and Mechanisms of Action

The distinct tolerance profiles of **ST034307** and opioids can be attributed to their differing effects on intracellular signaling cascades.





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Figure 1: Contrasting signaling pathways of opioids and ST034307.

Experimental Protocols



The following are summaries of the key experimental methodologies used to evaluate the analgesic and tolerance-inducing properties of **ST034307** and morphine.

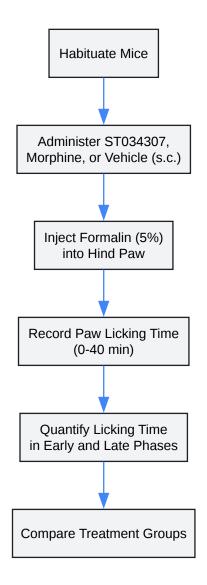
Formalin-Induced Inflammatory Pain Model

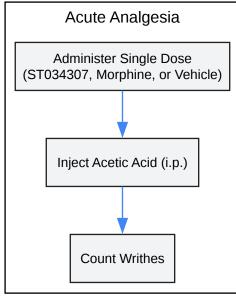
Objective: To assess the efficacy of the compounds in a model of persistent inflammatory pain.

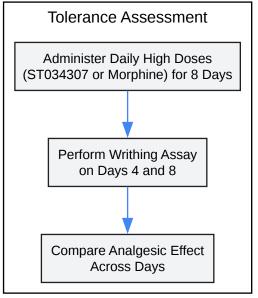
Procedure:

- Male mice are habituated to the testing environment.
- A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.
- Immediately after injection, the time the animal spends licking the injected paw is recorded for a set period (e.g., 40 minutes). This response occurs in two phases: an early, acute phase (0-10 minutes) and a late, inflammatory phase (15-40 minutes).
- **ST034307**, morphine, or vehicle is administered (e.g., subcutaneously) prior to the formalin injection.
- The total time spent licking during each phase is quantified and compared between treatment groups.[12]











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